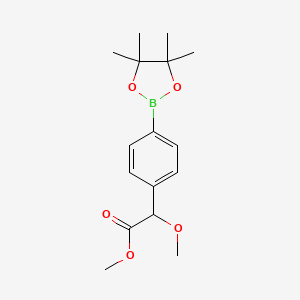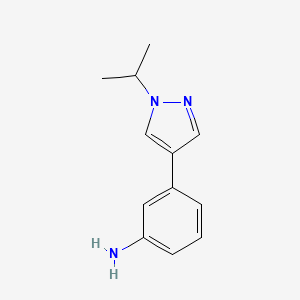
1-(1-Aminopropyl)cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopropyl)cyclobutanol is an organic compound with the molecular formula C7H15NO It consists of a cyclobutanol ring substituted with an aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Aminopropyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 1-aminopropane in the presence of a reducing agent. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aminopropyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-Aminopropyl)cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopropyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or cellular functions, depending on the context of its use.
Comparación Con Compuestos Similares
Cyclobutanol: A simpler analog without the aminopropyl group.
1-Aminopropylcyclohexanol: A similar compound with a cyclohexanol ring instead of a cyclobutanol ring.
1-(1-Aminopropyl)cyclopentanol: Another analog with a cyclopentanol ring.
Uniqueness: 1-(1-Aminopropyl)cyclobutanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its smaller ring size compared to cyclohexanol or cyclopentanol derivatives may result in different reactivity and interaction profiles, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
1-(1-aminopropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6(8)7(9)4-3-5-7/h6,9H,2-5,8H2,1H3 |
Clave InChI |
ZXJZTIHWXYPGTE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1(CCC1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)

![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)



![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)




